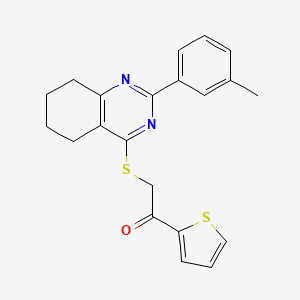

1-(Thiophen-2-yl)-2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)ethanone

Description

Properties

IUPAC Name |

2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS2/c1-14-6-4-7-15(12-14)20-22-17-9-3-2-8-16(17)21(23-20)26-13-18(24)19-10-5-11-25-19/h4-7,10-12H,2-3,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMZYEHMYBZNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)-2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Tolyl Group: The tolyl group can be introduced via Friedel-Crafts alkylation, where toluene reacts with an appropriate electrophile in the presence of a Lewis acid catalyst.

Synthesis of Tetrahydroquinazoline: The tetrahydroquinazoline moiety can be synthesized through the condensation of anthranilic acid derivatives with aldehydes or ketones.

Coupling Reactions: The final step involves coupling the thiophene, tolyl, and tetrahydroquinazoline units using thioether formation reactions, typically employing reagents like thiols and alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Thiophen-2-yl)-2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)ethanone has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and drugs.

Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)ethanone involves its interaction with specific molecular targets. The thiophene and quinazoline moieties are known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues

a. Quinazoline-Thiophene Hybrids

- CAS 852366-94-0 (C₂₄H₂₀N₄O₂S₂, MW 460.6): Contains a quinazolin-4-ylthio group and a 4-methoxyphenyl substituent.

- CAS 1396863-57-2 (C₁₆H₁₇F₃N₄OS, MW 370.4): Features a trifluoromethyl-tetrahydroquinazoline and a urea linker instead of ethanone. The CF₃ group enhances electron-withdrawing effects, which may affect metabolic stability .

b. Thioether-Linked Ethanones

- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: Exhibits potent antimalarial activity (pIC₅₀ = 8.2129), surpassing chloroquine (pIC₅₀ = 7.5528). The nitro groups on both indole and phenyl rings contribute to its electron-deficient character, enhancing target affinity .

- 1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (5Fa1-5Fk11): Anti-tubercular activity is attributed to the dihydroquinazolinone core and thiophene moiety. Substituents on the phenyl ring modulate potency .

Physicochemical Properties

- Lipophilicity : The m-tolyl group in the target compound likely increases logP compared to polar substituents (e.g., methoxy in CAS 852366-94-0), enhancing membrane permeability .

- Molecular Weight : The target’s molecular weight is expected to exceed 400 Da (based on analogs like CAS 852366-94-0), which may influence bioavailability .

Biological Activity

The compound 1-(Thiophen-2-yl)-2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)ethanone is a thiophene-based derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

Research indicates that compounds containing thiophene and quinazoline moieties often exhibit significant biological activities due to their ability to interact with various biological targets. Specifically, the compound may function as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression.

Anticancer Activity

- Cytotoxicity Studies : A study demonstrated that derivatives similar to the target compound showed selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity against these cell lines .

- Mechanistic Insights : The compound's mechanism involves inducing cell cycle arrest and apoptosis. For instance, one derivative was shown to cause G0/G1 phase arrest at 24 hours and increased subG0/G1 fractions at later time points, suggesting a necrotic/apoptotic effect on cancer cells .

Anti-inflammatory Activity

The compound has been explored for its potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. Inhibitors of mPGES-1 can selectively reduce prostaglandin E2 (PGE2) levels without affecting other important prostanoids, potentially minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several studies have highlighted the biological activity of compounds related to the target structure:

- Study on mPGES-1 Inhibition : A study identified lead compounds based on thiophenes that exhibited selective inhibitory activity against mPGES-1. Among these, compounds structurally related to this compound showed promising results with IC50 values in the micromolar range .

- Cytotoxic Evaluation : Another investigation into a series of tetrahydroquinazoline derivatives revealed significant cytotoxic effects against various tumor cell lines. The structure-activity relationship indicated that modifications to the thiophene and quinazoline rings could enhance biological efficacy .

Data Tables

| Compound Name | Target | IC50 (µM) | Effect |

|---|---|---|---|

| 1c | mPGES-1 | 5.0 | Inhibition |

| 2c | A549 | 10.0 | Cytotoxicity |

| 3a | HepG2 | 8.5 | Cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.